molecular formula C10H13NO2 B1354497 Methyl 3-(3-aminophenyl)propanoate CAS No. 35418-08-7

Methyl 3-(3-aminophenyl)propanoate

Cat. No.: B1354497
CAS No.: 35418-08-7
M. Wt: 179.22 g/mol
InChI Key: PITMSNMLUXCPLM-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)propanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid and features an aminophenyl group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-aminophenyl)propanoate can be synthesized through the esterification of 3-(3-aminophenyl)propanoic acid with methanol. One common method involves the use of chlorotrimethylsilane as a catalyst. The reaction is typically carried out by dissolving 3-(3-aminophenyl)propanoic acid in methanol, adding chlorotrimethylsilane, and stirring the mixture at room temperature for 18 hours. The product is then purified through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is 3-(3-aminophenyl)propanoic acid.

    Reduction: The major product is 3-(3-aminophenyl)propanol.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(3-aminophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The aminophenyl group can form π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release the active aminophenylpropanoic acid, which may interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-aminophenyl)propanoate
  • Ethyl 3-(3-aminophenyl)propanoate
  • Methyl 3-(3-nitrophenyl)propanoate

Uniqueness

Methyl 3-(3-aminophenyl)propanoate is unique due to the position of the amino group on the phenyl ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. This positional difference can lead to variations in biological activity and chemical properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITMSNMLUXCPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439918
Record name Methyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35418-08-7
Record name Methyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-amino-phenyl)-acrylic acid methyl ester (6 g) and 10% Pd on activated carbon (1 g) in ethanol (50 ml) was hydrogenated at 30 psi for 18 h and filtered over Celite. Removal of the volatiles in vacuo provided 3-(3-amino-phenyl)propionic acid methyl ester (6 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(3-Amino-phenyl)-propionic acid (495 mg, 3 mmol) was esterified with MeOH using Method A, except that the residue was partitioned between EtOAc (10 ml) and saturated aqueous NaHCO3 (10 ml). The organic layer was dried (MgSO4), filtered and evaporated in vacuo to give the title compound.
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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